2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide
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Overview
Description
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfanyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-5-nitrobenzene.
Thioether Formation: The nitro compound is then reacted with ethylthiol in the presence of a base such as sodium hydride to form 2-(ethylsulfanyl)-5-nitroanisole.
Amidation: Finally, the thioether compound is subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitrophenol: Similar structure but lacks the ethylsulfanyl and benzamide groups.
2-Methoxy-5-nitrophenyl isocyanate: Similar nitro and methoxy groups but different functional groups.
1-(2-Methoxy-5-nitrophenyl)ethan-1-one: Similar nitro and methoxy groups but different core structure.
Uniqueness
2-(Ethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the ethylsulfanyl group, in particular, may impart unique properties compared to other similar compounds.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-23-15-7-5-4-6-12(15)16(19)17-13-10-11(18(20)21)8-9-14(13)22-2/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKELJGBCNJXFLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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